Product packaging for Ethyl 2-(1-methyl-1H-indol-3-yl)acetate(Cat. No.:CAS No. 56999-62-3)

Ethyl 2-(1-methyl-1H-indol-3-yl)acetate

Cat. No.: B1597024
CAS No.: 56999-62-3
M. Wt: 217.26 g/mol
InChI Key: OGNCQOCRWWFARG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-indol-3-yl)acetate is a versatile indole derivative intended for research and development applications, particularly in medicinal chemistry. The indole scaffold is a prominent structural motif in drug discovery due to its prevalence in biologically active compounds and its ability to interact with diverse biological targets . This specific ester compound serves as a valuable synthetic intermediate or building block for the design and synthesis of more complex molecules. Research into related 1-methyl-1H-indole structures has demonstrated their utility in constructing complex frameworks, such as the cyclopenta[b]indole scaffold, which is found in numerous substances with significant biological activity . As a reagent, it can be used in various catalytic reactions, including methods involving transition-metal catalysis, microwave-aided synthesis, and other modern approaches to optimize efficiency and sustainability in creating novel compounds . The compound is characterized by its molecular formula and structure, which includes the ester functional group, making it a candidate for further chemical modifications. Researchers can utilize this chemical in projects aimed at developing new therapeutic agents, leveraging the broad pharmacological activities associated with indole derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling and Safety: For laboratory research use only. Not for drug, household, or other uses. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B1597024 Ethyl 2-(1-methyl-1H-indol-3-yl)acetate CAS No. 56999-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1-methylindol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)8-10-9-14(2)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCQOCRWWFARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304272
Record name Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56999-62-3
Record name 56999-62-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Ethyl 2 1 Methyl 1h Indol 3 Yl Acetate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, Ethyl 2-(1-methyl-1H-indol-3-yl)acetate, identifies three primary bonds for logical disconnection. These key disconnections guide the formulation of synthetic strategies:

C(ester)-O Bond: Disconnecting the ethyl ester reveals 1-methyl-1H-indole-3-acetic acid and ethanol (B145695) as precursors. This suggests a direct esterification or transesterification as a final step.

N-CH₃ Bond: Cleavage of the bond between the indole (B1671886) nitrogen and the methyl group points to Ethyl 2-(1H-indol-3-yl)acetate as a key intermediate. This highlights N-methylation of a pre-formed indole acetate (B1210297) side chain as a viable strategy.

C3-C(acetate) Bond: Disconnection at the C3 position of the indole ring suggests building the side chain onto a 1-methylindole (B147185) core. This can be achieved through various C-C bond-forming reactions, such as Friedel-Crafts type alkylations or acylations.

These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Esterification and Transesterification Approaches to Indole-3-yl Acetates

The formation of the ethyl ester is a common and crucial step in the synthesis of the title compound. This is typically achieved through the direct esterification of the corresponding carboxylic acid, 1-methyl-1H-indole-3-acetic acid.

A classic and effective method for this transformation is the Fischer esterification. This involves reacting the indole-3-acetic acid derivative with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. core.ac.uk For instance, a procedure for a related compound involved refluxing the indole acetic acid derivative in absolute ethanol with concentrated H₂SO₄ for several hours. core.ac.uk After cooling and neutralization, the ester can be isolated. core.ac.uk

Alternatively, the synthesis can start from materials that yield the ethyl ester directly. An older, but effective process involves reacting a phenylhydrazine (B124118) with ethyl γ,γ-dialkoxybutyrate in the presence of an ethanolic sulfuric acid catalyst to directly produce the ethyl ester of the indole-3-acetic acid. google.com The resulting ester can then be saponified to the acid if needed, or used as is if the N-alkylation has already been performed. google.com

The conversion of indole-3-acetic acid (IAA) to its methyl ester (MeIAA) is a known reaction in biochemistry, catalyzed by enzymes like IAA carboxyl methyltransferase. nih.govnih.gov While this is a biological process, it underscores the chemical principle of forming esters from the parent acid. Studies have shown that IAA esters, such as the ethyl and methyl esters, exhibit potent biological activity. nih.gov

C-Alkylation and Acylation Strategies for Indole Side Chain Elaboration

Attaching the acetic acid side chain to the C3 position of the indole nucleus is a fundamental challenge in indole chemistry. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic attack.

The Friedel–Crafts reaction and its variants are powerful tools for C-C bond formation on aromatic rings. wikipedia.org Friedel-Crafts acylation is particularly useful for indoles, as it allows for the introduction of an acyl group, which can then be further modified. organic-chemistry.org

The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of indole-3-acetates, one could envision a reaction between 1-methylindole and an appropriate two-carbon acylating agent. The resulting 3-acylindole is generally deactivated towards further substitution, which prevents polyacylation—a common problem in Friedel-Crafts alkylations. organic-chemistry.orgyoutube.com The ketone formed can subsequently be reduced to the desired alkyl side chain. organic-chemistry.org

More modern and milder methods have been developed. For example, a combination of photocatalysis and palladium catalysis has been used for the 3-acylation of indoles with aldehydes. rsc.org Another approach involves the Friedel-Crafts hydroxyalkylation of indoles with aldehydes, mediated by trimethylsilyl (B98337) trifluoromethanesulfonate, to produce 3-(1-hydroxyalkyl)indoles, which could serve as precursors to the acetate side chain. richmond.edu Highly enantioselective aza-Friedel–Crafts reactions have also been developed to functionalize the indole C3 position, constructing chiral carbon centers. acs.orgacs.org

A summary of reagents for Friedel-Crafts type reactions is presented below.

Reaction TypeAcylating/Alkylating AgentCatalyst/ConditionsProduct Type
Classical AcylationAcyl Chloride / AnhydrideAlCl₃ (stoichiometric)3-Acylindole
Carboxylic Acid AcylationCarboxylic AcidsCyanuric Chloride / AlCl₃3-Acylindole
Metallaphotoredox AcylationAldehydesPhotocatalyst + Palladium Catalyst3-Acylindole
HydroxyalkylationAldehydesTrimethylsilyl trifluoromethanesulfonate3-(1-Hydroxyalkyl)indole

Palladium-catalyzed cross-coupling reactions represent a modern and versatile strategy for functionalizing indoles. nih.gov These methods offer high efficiency and functional group tolerance. acs.org For instance, palladium catalysis can be used in the synthesis of indoles themselves or for the subsequent functionalization of the indole core. rsc.orgresearchgate.net

One could foresee a palladium-catalyzed coupling reaction between a 3-halo-1-methylindole and a suitable acetate-containing coupling partner to construct the side chain. Palladium complexes have been specifically designed for cross-coupling reactions involving indole substrates. nih.gov For example, palladium complexes with indolyl-based ligands have shown catalytic activity in Suzuki reactions. nih.gov

Furthermore, palladium-catalyzed oxidative coupling reactions of indoles can be used to form biindolyls, demonstrating the utility of palladium in activating the C-H bonds of indoles for C-C bond formation. acs.org While not a direct route to the target molecule, this chemistry highlights the potential for direct C-H functionalization at the C3 position to introduce the acetate side chain under palladium catalysis.

N-Methylation Strategies for Indole Nitrogen Functionalization

The introduction of the methyl group at the N1 position can be accomplished at various stages of the synthesis. A common method is the direct alkylation of an existing indole ring.

One straightforward approach involves treating an NH-indole, such as Ethyl 2-(1H-indol-3-yl)acetate, with a methylating agent like methyl iodide (CH₃I) in the presence of a base. frontiersin.org A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org In this procedure, after the initial indole formation, an alkyl halide (like benzyl (B1604629) bromide) and a base (like sodium hydride) are added to achieve N-alkylation. rsc.org Optimizing the solvent and temperature is often crucial to favor N-alkylation over competing C3-alkylation. rsc.org

Catalytic methods for direct methylation have also been reported. For example, B(C₆F₅)₃ can catalyze the direct C3 methylation of certain indoles, and notably, it was used to achieve the direct methylation of 1-methylindole itself, a previously challenging transformation. nih.govacs.org

Below is a table summarizing various N-alkylation conditions.

Indole SubstrateAlkylating AgentBase/CatalystSolventTemperatureYieldReference
2,3-dimethylindoleBenzyl bromideSodium Hydride (NaH)DMF80 °C91% rsc.org
3-methylindoleMethyl Iodide (CH₃I)Not specifiedNot specifiedNot specified~100% frontiersin.org
1,2-dimethylindoleDiaryl methyl aminesB(C₆F₅)₃Not specifiedAmbientQuantitative nih.gov

Stereoselective and Regioselective Synthesis of Related Indole Acetates

While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are paramount when synthesizing more complex, related indole acetates.

Regioselectivity is critical in indole chemistry due to the multiple reactive sites on the ring system.

C3 vs. N1 Functionalization: As mentioned in the N-methylation section, alkylation can occur at either the nitrogen or the C3 carbon. The choice of base, solvent, and temperature can direct the reaction to the desired position. rsc.org

Benzene (B151609) Ring Functionalization: Directing substituents to specific positions on the benzene portion of the indole ring often requires protecting/directing groups. For example, to achieve regioselective bromination at the C6 position of methyl indolyl-3-acetate, the N1 and C2 positions were first protected with electron-withdrawing groups to deactivate the pyrrole (B145914) ring towards electrophilic attack. nih.gov

C2 vs. C3 Functionalization: While C3 is the most nucleophilic position, reactions can be directed to C2. For instance, a facile method for regioselective C2 sulfonylation of indoles mediated by iodine has been developed. acs.org Similarly, acid-promoted C2-alkylation of 3-alkylindoles with unactivated alkenes has been achieved with excellent regioselectivity. frontiersin.org

Stereoselectivity becomes important when a chiral center is created, for instance, by alkylation at the α-position of the acetate side chain or when the substituent at C3 creates a stereocenter.

Catalyst-dependent stereodivergent synthesis has been used to create different diastereomers of indole-fused heterocycles. acs.org

Highly stereoselective syntheses have been crucial in the total synthesis of natural products containing complex indole moieties, such as sespendole. nih.gov

Enantioselective aza-Friedel–Crafts reactions, often catalyzed by chiral Brønsted acids, allow for the synthesis of 3-substituted indoles with high enantiopurity, which is critical for the development of chiral pharmaceuticals. acs.org

These principles of selectivity are foundational for extending the synthetic methodologies described here to a broader range of functionalized and stereochemically complex indole acetate derivatives.

Novel Catalytic Systems for Efficient Synthesis of Indole-3-yl Acetates

The synthesis of indole-3-yl acetates, including the target compound this compound, has been significantly advanced by the development of novel catalytic systems. These modern catalysts offer improvements in efficiency, regioselectivity, and substrate scope over traditional methods. Transition metals, particularly palladium and ruthenium, are at the forefront of this research, enabling direct C-H activation and functionalization strategies.

Palladium-Catalyzed Systems: Palladium catalysts are highly effective for the direct functionalization of the indole nucleus. The Catellani reaction, which utilizes a palladium/norbornene catalytic system, has been adapted for the C2-alkylation of indoles. longdom.orglongdom.org A notable system, Pd(PhCN)₂Cl₂/norbornene, facilitates a cascade C-H activation process to produce various substituted ethyl 2-(1H-indol-2-yl) acetates. longdom.orgresearchgate.net While this method targets the C2 position, it exemplifies the power of palladium catalysis in creating the acetic acid ester side chain directly on the indole ring.

More directly relevant to the synthesis of 3-substituted indoles, research has explored the palladium-catalyzed reaction of (1-substituted-1H-indol-3-yl)methyl acetates with carbon pronucleophiles. nih.gov Catalytic systems such as Pd₂(dba)₃/dppf and [Pd(η³-C₃H₅)Cl]/XPhos have been optimized for this transformation. nih.gov For instance, the reaction of (1-tosyl-1H-indol-3-yl)methyl acetate with ethyl 2-methylacetoacetate (B1246266) can yield the corresponding C-alkylated product in up to 98% yield under optimized conditions. nih.gov This approach demonstrates a sophisticated method for modifying the side chain of a pre-formed indole-3-yl acetate scaffold.

Ruthenium-Catalyzed Systems: Ruthenium catalysts have emerged as a powerful tool for site-selective C-H functionalization of indoles. mdpi.comresearchgate.netrsc.org An efficient method for the C-3 alkenylation of indole derivatives utilizes an ester directing group with a [Ru(p-cymene)Cl₂]₂ catalyst, achieving high selectivity for the C3 position through the formation of a six-membered metallacycle intermediate. nih.gov This alkenylated product can then be reduced to the corresponding alkylated side chain, providing an indirect route to the target structure. nih.gov

Furthermore, heterogeneous catalysis using ruthenium nanocatalysts (RuNC) offers advantages in terms of catalyst recovery and recycling. nih.gov A surfactant-free RuNC has been shown to effectively catalyze the regioselective C3-alkenylation of various indoles with acrylates. nih.gov The catalyst operates through a heterogeneous mechanism and demonstrates high efficiency, attributed to the presence of oxides on the nanocatalyst surface. nih.gov

Other Metal-Based Catalytic Systems: Lewis acids like Indium(III) chloride (InCl₃) have been employed as efficient catalysts for Friedel-Crafts type reactions on indoles. chemijournal.comresearchgate.net For example, the acetylation of indole to form 3-acetylindole (B1664109) can be achieved in high yield using InCl₃. chemijournal.com This 3-acetylindole can then serve as a precursor for the elaboration into the ethyl acetate side chain. Silver and gold salts, such as AgOTf and AuCl₃, have also demonstrated catalytic activity in promoting intramolecular cyclizations of functionalized indole substrates, highlighting their utility in activating the indole system for bond formation. nih.gov

Table 1: Novel Catalytic Systems for Indole Acetate Synthesis and Related Functionalizations

Catalyst System Substrate(s) Product Type Key Features Yield Reference(s)
Pd₂(dba)₃ / dppf (1-Tosyl-1H-indol-3-yl)methyl acetate, Ethyl 2-methylacetoacetate C-alkylated indole-3-yl butanoate High efficiency in C-C bond formation at the side chain. 98% nih.gov
[RuCl₂(p-cymene)]₂ / AgSbF₆ Methyl 1H-indole-4-carboxylate, Acrylates C3-alkenylated indole High C3-regioselectivity via ester directing group. 78% nih.gov
Ruthenium Nanocatalyst (RuNC) Indole, Methyl acrylate C3-alkenylated indole Heterogeneous, recyclable catalyst with high efficiency. up to 90% nih.gov
InCl₃ Indole, Acetyl chloride 3-Acetylindole Efficient Lewis acid catalysis for Friedel-Crafts reaction. 65% chemijournal.com

Multicomponent Reactions Incorporating Indole-3-yl Acetate Moieties

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. The incorporation of the indole-3-yl acetate scaffold into MCRs provides rapid access to diverse and structurally complex molecules.

One notable example involves the one-pot, four-component reaction of 3-cyanoacetyl indoles, aromatic aldehydes, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate. nih.govrsc.org This reaction, often catalyzed by Indium(III) chloride (InCl₃) and assisted by microwave irradiation, yields highly functionalized 3-(dihydropyridinyl)-indole derivatives. nih.govrsc.org The inclusion of ethyl acetoacetate is significant, as it contributes a structural motif similar to the side chain of the target compound, which is then integrated into a new heterocyclic ring fused to the indole.

The Yonemitsu reaction, a classic MCR, has been adapted to produce precursors for indole-3-acetic acid esters. arkat-usa.org The reaction of an indole, Meldrum's acid, and an aldehyde, followed by a decarboxylative ethanolysis step, leads to various ethyl 3-substituted indolyl-propionates. arkat-usa.org This strategy demonstrates the assembly of the core indolepropionate structure through an MCR pathway.

Copper-catalyzed MCRs have also been developed for the synthesis of complex carbazole (B46965) derivatives. The Lévy reaction, which originally utilized ethyl indole-2-acetate, aromatic aldehydes, and N-alkylmaleimides, generates an indolo-2,3-quinodimethane intermediate that undergoes a [4+2] cycloaddition. beilstein-journals.org This highlights the utility of indole esters as key components in cycloaddition-based MCRs for building polycyclic systems.

Table 2: Multicomponent Reactions for the Synthesis of Complex Indole Derivatives

Reactants Catalyst/Conditions Product Type Key Features Reference(s)
3-Cyanoacetyl indole, Aromatic aldehyde, Ethyl acetoacetate, Ammonium acetate InCl₃ / Microwave 3-(Dihydropyridinyl)-indole derivatives One-pot, four-component synthesis of complex heterocycles. nih.govrsc.org
Indole, Meldrum's acid, Aldehyde Yonemitsu Reaction followed by ethanolysis Ethyl 3-substituted indolyl-propionates MCR approach to the indole-3-propionate core structure. arkat-usa.org
2-Methylindole, Aromatic aldehyde, Cyclic dienophile CuSO₄ Spirotetrahydrocarbazoles Development of the Lévy reaction, demonstrating the principle with indole derivatives. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of Ethyl 2 1 Methyl 1h Indol 3 Yl Acetate

Reactivity of the Ester Group: Hydrolysis and Transamidation Reactions

The ethyl acetate (B1210297) moiety of the title compound exhibits characteristic ester reactivity, primarily through hydrolysis and transamidation.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(1-methyl-1H-indol-3-yl)acetic acid, under either acidic or basic conditions. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When hydrolyzed with a base like sodium hydroxide (B78521), the reaction is irreversible and goes to completion. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of an alcohol (ethanol) and a carboxylate salt. libretexts.org This method is often preferred for its quantitative nature.

A related procedure is seen in the synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, where the parent compound, Indomethacin, is noted to undergo hydrolysis during its esterification in an acidic ethanol (B145695) medium. nih.govcore.ac.uk

Transamidation: While specific studies on the transamidation of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate are not prevalent, this reaction is a general capability of esters. It involves the reaction of the ester with an amine to form the corresponding amide, 2-(1-methyl-1H-indol-3-yl)acetamide, and ethanol. This reaction is often catalyzed by the amine itself or by specific catalysts and may require heat. The process is crucial for synthesizing various amide derivatives. Related transformations, such as the hydrazinolysis of ethyl or methyl indole-2-carboxylates to form indol-2-carbohydrazide, demonstrate the utility of this type of reaction on the indole (B1671886) scaffold. mdpi.com

Electrophilic Aromatic Substitution on the Indole Nucleus of N-Methyl Indoles

The indole ring is an electron-rich aromatic system highly susceptible to electrophilic aromatic substitution (EAS). The N-methyl group and the C3-side chain significantly influence the regioselectivity and rate of these reactions.

Indole itself displays a strong preference for electrophilic attack at the C3 position. nih.govic.ac.uk This is because the resulting cationic intermediate (Wheland intermediate) can be stabilized by the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com

Since the C3 position in this compound is already substituted, electrophilic attack is directed to other positions. The N-methyl group ensures the nitrogen atom is not a site for electrophilic attack. The primary alternative positions for substitution are C2 on the pyrrole (B145914) ring and the positions on the benzene ring (C4, C5, C6, C7).

C2-Substitution : Attack at the C2 position is generally the next most favored site after C3 in 3-substituted indoles. The resulting intermediate retains significant aromatic character in the benzene ring.

Benzene Ring Substitution (C4-C7) : Electrophilic attack can also occur on the benzene portion of the indole nucleus. The activating effect of the pyrrole nitrogen directs electrophiles preferentially to the C4 and C7 positions, and to a lesser extent, C5 and C6. The bromination of Indole-3-acetic acid (IAA) with N-bromosuccinimide (NBS), for instance, can lead to substitution at the C5 position, among others, highlighting the accessibility of the benzene ring to electrophiles. bridgew.edu

The precise regiochemical outcome depends on the nature of the electrophile and the reaction conditions.

Nucleophilic Substitution Reactions Involving the Indole-3-yl Acetate Moiety

While the indole ring is typically electron-rich and undergoes electrophilic substitution, specific reaction pathways can involve it in nucleophilic processes, often through the formation of reactive intermediates.

3-substituted indoles can react with electrophiles to form a 3,3-disubstituted indoleninium cation. This intermediate possesses a quaternary carbon at the C3 position and is highly reactive towards nucleophiles. This pathway provides a powerful method for constructing complex indole alkaloids.

A notable example is the palladium-catalyzed C3-allylation of 3-substituted indoles using allyl alcohols. nih.gov In this reaction, a borane (B79455) promoter activates the indole, making the nitrogen atom more Lewis basic. This facilitates a C3-selective allylation via a π-allylpalladium intermediate, which generates the indoleninium species. This cation is then trapped, leading to the final 3,3-disubstituted product. Although the specific substrate this compound is not used in the cited study, the mechanism is directly applicable, allowing for the introduction of a second substituent at the C3 position. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

Position of Attack Stability of Intermediate Comments
C3 Highest Preferred site for unsubstituted indoles; charge delocalized to nitrogen without disrupting benzene aromaticity. stackexchange.com
C2 Moderate Preferred site when C3 is blocked; benzene aromaticity is largely maintained.
C4/C7 Lower Attack on the benzene ring; activated by the nitrogen atom.

| C5/C6 | Lowest | Less favored positions on the benzene ring for electrophilic attack. |

Palladium catalysis has unlocked a vast array of transformations for indole derivatives. In the context of 3-substituted indoles, palladium-catalyzed reactions can achieve remarkable selectivity. A prominent example is the asymmetric three-component coupling of indoles, boronic esters, and allylic acetates. nih.govfigshare.comelsevierpure.com

In a reaction developed by Ready and Panda, a 2-lithiated N-methyl indole reacts with a boronic ester. The resulting boronate intermediate then couples with an allylic acetate in the presence of a palladium catalyst. nih.govelsevierpure.com This process results in the simultaneous allylation of the C3 position and the migration of an alkyl or aryl group from the boron atom to the C2 position. figshare.com This demonstrates exquisite catalytic control, achieving functionalization at two different sites on the indole core (C2 and C3) with high regio- and stereoselectivity. nih.gov

This type of transformation highlights the ability of palladium catalysts to orchestrate complex bond formations, selectively activating different positions on the indole ring system based on the specific catalytic cycle. While the term "C1'/C3' selectivity" can be ambiguous, in the context of advanced indole chemistry, it often refers to achieving selective functionalization at different positions of the core heterocycle, such as the C2 and C3 positions, as demonstrated in these sophisticated coupling reactions. nih.govelsevierpure.com

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₁₃H₁₅NO₂
2-(1-methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂
Indole-3-acetic acid (IAA) C₁₀H₉NO₂
Ethanol C₂H₅OH
Sodium Hydroxide NaOH
2-(1-methyl-1H-indol-3-yl)acetamide C₁₁H₁₂N₂O
N-bromosuccinimide (NBS) C₄H₄BrNO₂
Indomethacin C₁₉H₁₆ClNO₄
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate C₁₄H₁₇NO₃
Ethyl indol-2-carboxylate C₁₁H₁₁NO₂
Indol-2-carbohydrazide C₉H₉N₃O
3-methylindole C₉H₉N
Allyl alcohol C₃H₆O
Boronic ester R-B(OR')₂

Oxidative and Reductive Transformations of the Indole Core and Ester Group

The chemical reactivity of this compound is characterized by the distinct functionalities of its indole core and the ethyl acetate side chain. These two components can undergo separate or simultaneous transformations under various oxidative and reductive conditions.

The indole nucleus, being an electron-rich aromatic system, is susceptible to oxidation. The N-methylation in this compound influences the regioselectivity of oxidation compared to its N-H counterpart. Oxidation typically targets the C2-C3 double bond, which is the most electron-rich part of the indole ring. For instance, treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding oxindole (B195798) derivative, specifically Ethyl 2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. This occurs through the epoxidation of the C2-C3 double bond, followed by rearrangement. In some cases, further oxidation can lead to cleavage of the bond between the C2 and C3 atoms. rsc.org

The ester group, on the other hand, is readily susceptible to reduction. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) will reduce the ethyl ester to the corresponding primary alcohol, 2-(1-methyl-1H-indol-3-yl)ethanol. reddit.commasterorganicchemistry.com This transformation does not typically affect the indole nucleus unless more forcing conditions are applied.

The following table summarizes the expected products from the oxidative and reductive transformations of this compound based on the general reactivity of indoles and esters.

ReagentTransformationExpected Major Product
m-CPBAOxidation of the indole coreEthyl 2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
LiAlH₄Reduction of the ester group2-(1-methyl-1H-indol-3-yl)ethanol

It is important to note that reaction conditions such as solvent, temperature, and stoichiometry can significantly influence the product distribution and the potential for side reactions.

Thermal and Photochemical Reactions of this compound

The thermal and photochemical reactivity of this compound is another important aspect of its chemical behavior, offering pathways to unique molecular structures.

Thermal Reactions:

The thermal stability of this compound is primarily dictated by the stability of the indole ring and the ester side chain. The indole core itself is thermally robust. The ester side chain, however, can undergo thermal decomposition at elevated temperatures. By analogy to the thermal decomposition of ethyl acetate, the primary thermal degradation pathway is expected to be a unimolecular elimination reaction, proceeding through a six-membered ring transition state to yield 1-methyl-1H-indole-3-acetic acid and ethylene. researchgate.net The presence of the N-methyl group is not expected to significantly alter this fundamental decomposition pathway of the ester.

Photochemical Reactions:

The photochemical behavior of this compound is dominated by the indole chromophore, which absorbs UV radiation. N-substituted indoles are known to undergo a variety of photochemical reactions. For instance, upon UV irradiation, N-acylindoles can participate in [2+2] photocycloaddition reactions with alkenes. While the target molecule lacks the N-acyl group, the N-methylindole moiety can still be photoexcited to a reactive state.

One potential photochemical reaction is the photooxidation of the indole ring in the presence of a photosensitizer and oxygen, leading to the formation of N-methyl-2-oxindole derivatives. Another possibility is the involvement in photoredox reactions, where the N-methylindole can act as an electron donor to an excited-state photosensitizer, generating an indole radical cation that can then undergo further reactions.

The following table outlines potential thermal and photochemical reaction products of this compound.

ConditionReaction TypePotential Product(s)
High TemperatureThermal Decomposition1-Methyl-1H-indole-3-acetic acid, Ethylene
UV irradiation, AlkenePhotocycloadditionCyclobutane-fused indole derivatives
UV irradiation, Sensitizer, O₂PhotooxidationEthyl 2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

The specific outcomes of photochemical reactions are highly dependent on the wavelength of light used, the presence of other reactants, and the solvent.

Investigation of Reaction Intermediates through Advanced Techniques

The study of reaction mechanisms often requires the detection and characterization of transient intermediates. For reactions involving this compound, particularly in oxidative and photochemical processes, advanced spectroscopic techniques are invaluable for elucidating the nature of these short-lived species.

One of the key intermediates in the oxidation of N-methylindoles is the N-methylindole radical cation . This species can be generated through chemical or electrochemical oxidation or via photoinduced electron transfer. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of such radical species. The EPR spectrum of the N-methylindole radical cation would be expected to exhibit hyperfine coupling to the N-methyl protons, the nitrogen nucleus, and the various protons on the indole ring. nih.gov

Transient Absorption (TA) spectroscopy is another crucial technique for studying reaction intermediates. Upon photoexcitation, this compound will form an excited singlet state, which can then undergo intersystem crossing to a triplet state or react directly. TA spectroscopy can monitor the formation and decay of these excited states and any subsequent intermediates, such as radical cations or anions, on timescales ranging from femtoseconds to milliseconds. princeton.edunih.gov The transient absorption spectrum of the N-methylindole radical cation typically shows characteristic absorption bands in the visible region of the electromagnetic spectrum.

The following table summarizes the expected spectroscopic signatures for the N-methylindole radical cation intermediate.

TechniqueExpected Observation
EPR SpectroscopyA complex spectrum with hyperfine coupling to ¹⁴N, N-CH₃ protons, and aromatic protons. The g-value would be close to that of a free electron. nih.govu-tokyo.ac.jp
Transient Absorption SpectroscopyBroad absorption bands in the visible region of the spectrum. princeton.edursc.org

By combining these advanced techniques with computational studies, a detailed picture of the reaction pathways and the structures and lifetimes of the key intermediates in the chemical transformations of this compound can be constructed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of a molecule. For Ethyl 2-(1-methyl-1H-indol-3-yl)acetate, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate its electronic energy.

Conformational Analysis of the this compound Molecule

Conformational analysis, typically performed using molecular mechanics or DFT, aims to identify the lowest energy conformers. The planarity of the indole (B1671886) ring is a dominant feature. The orientation of the ethyl acetate (B1210297) chain relative to this ring is critical. Steric hindrance between the ethyl group and the indole ring will dictate the most stable rotational isomers. For a similar compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, crystallographic data revealed specific torsion angles that define its solid-state conformation. For the title compound, it is expected that the most stable conformer would orient the bulky ethyl group away from the indole ring to minimize steric clash, with the carbonyl group's orientation influenced by potential weak intramolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for investigating chemical reactivity, allowing for the mapping of reaction pathways and the characterization of transition states. For this compound, DFT could be used to study reactions such as hydrolysis of the ester or electrophilic substitution on the indole ring.

A typical study would involve:

Reactant and Product Optimization: Geometries of the starting material and potential products are optimized to find their minimum energies.

Transition State (TS) Search: A search for the saddle point on the potential energy surface connecting reactants and products is conducted. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (the energy difference between the transition state and the reactants) can then be calculated, providing insight into the reaction kinetics. For indole derivatives, DFT studies have elucidated mechanisms for cycloaddition and substitution reactions, highlighting the role of the indole nucleus in directing reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring. The specific atoms with the largest orbital coefficients in the HOMO are the most likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be centered on the ethyl acetate group, particularly the carbonyl carbon, which is the most electrophilic site in the side chain.

The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Calculations for related indole structures have shown that the charge transfer during electronic transitions primarily occurs from the indole moiety to the substituent groups.

Table 1: Predicted Frontier Orbital Characteristics

Orbital Predicted Location of Highest Density Associated Reactivity
HOMO Indole Ring (specifically C2 and the pyrrole (B145914) moiety) Nucleophilic / Electron Donating

| LUMO | Ethyl Acetate Group (specifically the carbonyl carbon) | Electrophilic / Electron Accepting |

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Electronic Transitions)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can aid in the assignment of experimental IR and Raman bands. Key predicted vibrations would include the C=O stretch of the ester (typically around 1730-1750 cm⁻¹), C-N stretching of the indole ring, C-H stretches of the aromatic and aliphatic groups, and various bending modes.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. It calculates the energies of excited states, corresponding to the absorption of UV or visible light. For indole derivatives, characteristic absorptions related to π→π* transitions within the indole ring are expected. The N-methylation and C-3 substitution will cause shifts in these absorption bands compared to the parent indole. TD-DFT calculations provide the excitation energies and oscillator strengths, which correspond to the wavelength and intensity of the absorption peaks.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic focus, in silico)

Molecular docking and molecular dynamics (MD) are powerful in silico tools used to study how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular Docking: This technique predicts the preferred binding orientation of the ligand within the active site of a protein. A scoring function is used to estimate the binding affinity. For the title compound, docking studies would reveal potential hydrogen bonds (e.g., involving the ester carbonyl oxygen) and hydrophobic interactions (between the indole ring and nonpolar amino acid residues). The N-methyl group would influence the steric fit and could participate in van der Waals interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed, dynamic picture of the ligand-protein complex. By simulating the movements of atoms over time, MD can assess the stability of the binding pose predicted by docking. It can reveal how water molecules mediate interactions and how the protein and ligand conformations adapt to each other. Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess stability and analysis of intermolecular interactions over the simulation time to identify key binding residues.

These computational techniques provide a mechanistic hypothesis for the molecule's interaction with a target, guiding further experimental studies in drug discovery and chemical biology.

Biological and Biochemical Research Perspectives on Indole Acetate Derivatives

Investigation of Molecular Recognition and Ligand Binding Mechanisms (in vitro, in silico)

The molecular interactions of indole (B1671886) derivatives like Ethyl 2-(1-methyl-1H-indol-3-yl)acetate are frequently investigated using a combination of in vitro biochemical assays and in silico computational modeling. These approaches help to elucidate how such compounds bind to biological targets, such as proteins and receptors.

In silico molecular docking is a powerful tool used to predict the binding mode and affinity of a ligand within the active site of a target protein. For instance, docking studies on various indole derivatives have been performed to understand their interactions with receptors like the nicotinic acetylcholine (B1216132) receptor, the Aryl Hydrocarbon Receptor (AhR), and various enzymes. nih.govjocpr.com These studies often reveal that specific structural features, such as the indole ring and its substituents, form key interactions—like hydrogen bonds and hydrophobic interactions—with amino acid residues in the target's binding pocket. mdpi.com For example, modeling of methylindoles with the human AhR suggests that both agonists and antagonists likely share the same binding pocket but adopt unique binding modes that determine their functional effect. nih.gov In one study focusing on GPR40 agonists, the indole N–H group was found to form a crucial hydrogen bond with an amino acid residue, and its methylation led to a loss of activity. nih.gov

While specific in silico studies for this compound are not extensively documented in publicly available research, data from related N-methylated indoles provide valuable insights. Molecular docking of 5-(Benzyloxy)-1-methyl-1H-indole against squalene (B77637) synthase, a fungal enzyme, showed a binding score of -8.6 kcal/mol, indicating a strong theoretical interaction. jbcpm.com Such computational predictions guide further in vitro experiments to confirm the binding and functional activity.

Enzymatic Transformations of Indole-3-yl Acetate (B1210297) Esters (e.g., Esterase Activity, Hydrolysis)

This compound, as an ester, is susceptible to enzymatic hydrolysis by esterases. This transformation is critical as it can convert a less active or inactive precursor into its biologically active carboxylic acid form, 1-methyl-indole-3-acetic acid.

Research on the closely related compound, methyl indole-3-acetate (B1200044) (MeIAA), has shown that it can be hydrolyzed by a family of plant esterases. nih.govnih.govresearchgate.net In Arabidopsis thaliana, the AtMES17 esterase was identified as being capable of hydrolyzing MeIAA to release the active plant hormone indole-3-acetic acid (IAA). nih.gov This enzymatic reaction is defined as "methyl indole-3-acetate esterase activity," which catalyzes the reaction of water with methyl (indol-3-yl)acetate to produce (indol-3-yl)acetate, a proton, and methanol. zfin.orgebi.ac.uk

The biological activity of MeIAA in plants was found to be dependent on its hydrolysis to free IAA. nih.govnih.gov Plant roots with mutations in the AtMES17 gene showed significantly decreased sensitivity to MeIAA, while those overexpressing the enzyme showed increased sensitivity, confirming that the ester itself is likely an inactive form of the hormone. nih.gov The kinetics of this enzymatic hydrolysis have been characterized for the AtMES17 enzyme with MeIAA as the substrate.

Table 1: Kinetic Parameters of AtMES17 with Methyl Indole-3-Acetate nih.govnih.gov
ParameterValue
Km (Michaelis Constant)13 µM
Kcat (Turnover Number)0.18 s-1

This enzymatic conversion is a common mechanism, suggesting that this compound would likely undergo a similar hydrolysis in biological systems containing appropriate esterase activity, releasing 1-methyl-indole-3-acetic acid to then exert its biological effects.

Modulation of Cellular Pathways and Targets in Model Systems (in vitro cell lines)

Indole derivatives are known to modulate a wide range of cellular pathways in in vitro cell line models, influencing processes from cell growth and proliferation to apoptosis. The specific effects often depend on the cell type and the precise chemical structure of the indole compound.

Potential Interactions with Receptor Systems (e.g., Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been identified as a key target for many indole derivatives. mdpi.com The interaction of methylindoles with the human AhR has been studied in detail, revealing that the position of the methyl group profoundly influences the compound's activity. nih.gov

In vitro reporter gene assays have shown that various methylindoles can act as full agonists, partial agonists, or antagonists of the AhR. nih.gov For instance, 3-methyl-indole was found to be an antagonist of the human AhR. nih.gov In silico modeling suggests that the species-specific activity of indole and 3-methyl indole on the human AhR may be due to a unique bimolecular (2:1) binding stoichiometry within the receptor's ligand-binding domain. nih.gov The binding of a ligand induces a conformational change in the AhR, which then translocates to the nucleus, dimerizes with the ARNT protein, and binds to DNA to regulate gene expression. researchgate.net

While 1-methyl-indole (N-methylated) did not show significant activity in one study, other N-methylated indole derivatives have been shown to interact with different receptor systems, indicating that the N-methyl group on this compound is a critical determinant of its receptor binding profile. nih.gov

Table 2: Activity of Selected Methylindoles on Human Aryl Hydrocarbon Receptor (AhR) nih.gov
CompoundActivity TypePotency / Efficacy
4-Methyl-indoleAgonistEMAX = 134%
6-Methyl-indoleAgonistEMAX = 91%
3-Methyl-indoleAntagonistIC50 = 19 µM
2,3-diMethyl-indoleAntagonistIC50 = 11 µM

Influence on Enzyme Activity (e.g., Kinases, HDACs)

The acetate and indole moieties of the title compound suggest potential interactions with various enzyme families. The acetate group itself, as a short-chain fatty acid, is known to have biological activity, including the inhibition of Class I/II histone deacetylases (HDACs). nih.gov This inhibition can lead to changes in chromatin structure and gene expression. nih.gov

Furthermore, indole derivatives have been widely explored as inhibitors of various enzymes. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) with an indole-3-acetic acid core, functions by inhibiting cyclooxygenase (COX) enzymes. nih.gov Its ethyl ester derivative, ethyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate, has also been synthesized and studied. nih.gov Other research has focused on developing indole-based compounds as inhibitors of histone lysine (B10760008) methyl transferases, which are important targets in cancer therapy. eurjchem.com While direct studies on this compound are limited, the established activity of related compounds points to its potential to modulate the activity of kinases, HDACs, or other enzyme systems.

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Contributions

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For indole derivatives, SAR studies have revealed that modifications to the indole core, including the position and nature of substituents, can dramatically alter their potency and selectivity for biological targets.

For example, in a study of indole-based compounds as HIV-1 fusion inhibitors, the linkage between different rings and the presence of various substituents were systematically varied to optimize activity. nih.gov Similarly, SAR studies on 2-aryl indoles as N-type calcium channel blockers have been conducted to improve potency. researchgate.net These studies provide a framework for predicting how a compound like this compound might behave and for designing more potent analogs.

Impact of N-Methyl Substitution on Biological Activity and Specificity

The substitution of a methyl group on the indole nitrogen (N-1 position) is a key structural modification that significantly impacts the biological profile of indole derivatives. This N-methylation alters the molecule's properties, including its hydrogen-bonding capacity, lipophilicity, and metabolic stability, which in turn affects its interaction with biological targets.

In some cases, the indole N-H is a critical hydrogen bond donor for receptor binding. A SAR study of indole propanoic acid derivatives as GPR40 agonists found that N-methylation resulted in a near-complete loss of activity, demonstrating the essential role of the N-H proton in that specific interaction. nih.gov Conversely, in other contexts, N-methylation can be beneficial. For instance, in the development of certain antibacterial agents, the presence of an N-methyl group on the indole ring was found to be advantageous for potency. mdpi.com The impact of this substitution is therefore highly context-dependent, highlighting its importance as a strategic modification in medicinal chemistry to fine-tune the activity and specificity of indole-based compounds.

Role of the Ethyl Ester Moiety in Molecular Interactions

The ethyl ester moiety is a critical functional group in this compound that significantly influences its physicochemical properties and molecular interactions. This group, consisting of an ethyl chain linked to a carboxyl group via an ester bond, imparts several key characteristics.

Primarily, the ethyl ester increases the lipophilicity of the molecule compared to its carboxylic acid counterpart. This enhanced lipid solubility can play a role in the molecule's ability to traverse cellular membranes, a crucial step for interacting with intracellular targets.

From a structural standpoint, the ester group provides key points for non-covalent interactions. The carbonyl oxygen atom of the ester is a potent hydrogen bond acceptor. In crystal structures of related indole acetate derivatives, such as Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, molecules are linked through N–H⋯O hydrogen bonds where the oxygen from a neighboring molecule's functional group participates. nih.gov Similar C–H⋯O hydrogen bonds involving the ester's oxygen atoms contribute to forming extensive molecular networks. nih.gov The ethyl group itself, being nonpolar, can engage in van der Waals forces and hydrophobic interactions within the binding pockets of proteins or enzymes. These cumulative weak interactions are fundamental to the molecule's ability to bind to a biological target and elicit a response.

Comparative Biochemical Studies with Naturally Occurring Indole Auxins and Their Esters

A key area of biochemical research involves comparing synthetic indole derivatives like this compound with naturally occurring indole auxins, most notably Indole-3-acetic acid (IAA). wikipedia.org IAA is the most prevalent and well-studied natural plant hormone, regulating nearly all aspects of plant growth and development. wikipedia.orgnih.gov Such comparative studies aim to understand how synthetic modifications alter biological activity.

IAA functions as a critical signaling molecule, inducing cell elongation and division. wikipedia.org Its mechanism involves entering the cell nucleus and mediating the interaction between Auxin Response Factor (ARF) proteins and their repressors (Aux/IAA proteins). wikipedia.org

This compound differs from IAA in two key ways: the carboxylic acid is esterified into an ethyl ester, and the indole nitrogen is methylated. These modifications are expected to significantly alter its biochemical behavior compared to IAA. The N-methylation prevents the formation of N-H hydrogen bonds, while the ethyl ester group changes the molecule's polarity, size, and ability to act as a hydrogen bond donor. These changes would likely affect its recognition by and binding affinity for the natural auxin receptors. Furthermore, esterification may render the compound a pro-drug, requiring hydrolysis by cellular esterases to release a potentially active carboxylic acid form.

Below is a comparative table of their structural and functional features.

FeatureThis compoundIndole-3-acetic acid (IAA)
Origin SyntheticNaturally Occurring (Plant Hormone) wikipedia.orgnih.gov
3-Position Substituent Acetate Ethyl EsterAcetic Acid wikipedia.org
Indole Nitrogen Methylated (N-methyl)Unsubstituted (N-H)
Primary Function InvestigationalPlant Growth and Development Regulation nih.govnih.gov
Receptor Interaction Hypothesized to be different from IAA due to structural modifications.Binds to specific nuclear protein complexes to regulate gene transcription. wikipedia.org

Exploration of Anti-Microbial Mechanisms in in vitro Models

The indole nucleus is a scaffold found in many compounds with significant antimicrobial properties. colab.wsresearchgate.net Research into indole derivatives explores their potential to combat a range of pathogens, including multi-drug resistant bacteria. humanjournals.comnih.gov Investigations into the specific antimicrobial mechanisms of this compound would likely be guided by the known activities of related compounds.

Potential mechanisms that are frequently investigated in in vitro models include:

Disruption of Membrane Integrity : Many antimicrobial agents function by compromising the bacterial cell membrane. Studies on ethyl acetate extracts containing various phytochemicals have shown that they can cause membrane impairment, leading to the leakage of essential intracellular components like proteins and nucleic acids. nih.gov

Inhibition of Key Metabolic Enzymes : The compound could potentially inhibit enzymes crucial for bacterial survival. For example, some active components have been shown to inhibit malate (B86768) dehydrogenase, a key enzyme in cellular respiration, thereby disrupting energy metabolism. mdpi.com

Inhibition of Biofilm Formation : Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Indole derivatives are often screened for their ability to prevent biofilm formation or eradicate existing biofilms.

Interference with Quorum Sensing : Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence. Some indole compounds have been shown to interfere with these signaling pathways. humanjournals.com

The table below outlines potential in vitro models for investigating these mechanisms for this compound.

Investigated MechanismCommon In Vitro Model/AssayPathogen ExamplesExpected Outcome
Bactericidal/Bacteriostatic Activity Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC). nih.govStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaDetermination of the lowest concentration that inhibits or kills the bacteria. nih.govresearchgate.net
Membrane Damage Protein/Nucleic acid leakage assays; Cellular uptake of fluorescent dyes (e.g., propidium (B1200493) iodide). nih.govP. aeruginosaIncreased leakage of intracellular contents or uptake of dye, indicating membrane damage. nih.gov
Enzyme Inhibition Spectrophotometric assays with purified enzymes (e.g., malate dehydrogenase). mdpi.comVariousReduction in enzyme activity in the presence of the compound.
Biofilm Inhibition Crystal violet staining assay in microtiter plates. nih.govP. aeruginosa, S. aureusReduced staining, indicating less biofilm mass. nih.gov

Investigation of Anti-Inflammatory Mechanisms in Cellular Assays

The indole ring is a core component of several potent anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. researchgate.net This has spurred extensive research into new indole derivatives for their anti-inflammatory potential. cuestionesdefisioterapia.comnih.gov Investigations into this compound would focus on its ability to modulate key inflammatory pathways in cellular models.

The primary mechanisms of action for many anti-inflammatory indole derivatives involve:

Inhibition of Cyclooxygenase (COX) Enzymes : COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many NSAIDs work by inhibiting these enzymes. nih.govisfcppharmaspire.com Molecular docking studies are often used to predict how a compound might bind to the active sites of COX enzymes. isfcppharmaspire.com

Reduction of Pro-Inflammatory Cytokines : Inflammation is driven by signaling molecules called cytokines. A potential anti-inflammatory compound would be expected to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.org

Inhibition of Nitric Oxide (NO) Production : During inflammation, high levels of nitric oxide are produced by the enzyme inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production in stimulated immune cells is a common screening method for anti-inflammatory activity. chemrxiv.org

Cellular assays are crucial for validating these mechanisms. The table below details common assays used in this field.

Investigated MechanismCommon Cellular AssayCell Line ExampleExpected Outcome
Nitric Oxide (NO) Inhibition Griess assay on supernatant from LPS-stimulated macrophages. chemrxiv.orgRAW 264.7 (murine macrophages)Reduced nitrite (B80452) concentration, indicating lower NO production. chemrxiv.org
Cytokine Production ELISA or qPCR on supernatant or cell lysates from LPS-stimulated macrophages. chemrxiv.orgRAW 264.7Decreased levels of TNF-α, IL-6, and other pro-inflammatory cytokines. chemrxiv.org
COX Enzyme Activity Measurement of prostaglandin (B15479496) (e.g., PGE2) production; Western blot for COX-2 protein expression. chemrxiv.orgRAW 264.7Reduced PGE2 levels and/or decreased expression of COX-2 protein. chemrxiv.org
In Silico Prediction Molecular docking studies against COX-1 and COX-2 crystal structures. isfcppharmaspire.comN/AFavorable binding energy and interaction with key residues in the enzyme's active site. nih.govisfcppharmaspire.com

Advanced Analytical Characterization in Mechanistic and Structural Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of indole (B1671886) derivatives, providing exact mass measurements that facilitate unambiguous molecular formula determination. Techniques like electrospray ionization (ESI) are commonly used to generate ions from samples for mass analysis. amazonaws.com For indole-containing compounds, HRMS is critical for confirming the identity of synthetic products and for monitoring the progress of reactions. mdpi.com

In synthetic procedures, HRMS can distinguish between the desired product and closely related impurities or side products, which may differ by only a few mass units. For instance, in the synthesis of related indole acetates, HRMS is used to confirm the elemental composition of the final product, ensuring the successful incorporation of all constituent atoms. mdpi.com The calculated mass for a related compound, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate ([C₁₉H₁₆N₂O₅]⁺), was found to be 352.1059, with the experimentally determined value being 352.1051, demonstrating the accuracy of the technique. mdpi.com This level of precision is crucial for validating new synthetic methodologies and for characterizing novel compounds.

Table 1: Representative HRMS Data for an Indole Acetate (B1210297) Derivative

Parameter Value
Ionization Mode EI
Calculated m/z ([M]⁺) 352.1059
Found m/z 352.1051

Data for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) techniques, is arguably the most powerful tool for the de novo structural elucidation of organic molecules like Ethyl 2-(1-methyl-1H-indol-3-yl)acetate. acs.orguchicago.edu

¹H NMR provides detailed information about the electronic environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), the methylene (B1212753) bridge, the N-methyl group, and the aromatic protons of the indole ring. nih.gov

¹³C NMR, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and type of carbon atoms (CH₃, CH₂, CH, C). acs.orgnih.gov Two-dimensional NMR experiments are essential for assembling the complete molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons. uchicago.edu HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. uchicago.edu The chemical shifts of indole protons and carbons are sensitive to the solvent used. ipb.pt

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Ethyl Indole Acetate

Nucleus Chemical Shift (δ, ppm) Multiplicity / Assignment
¹H NMR 1.3 t, CH₃ of ethyl group
2.3 s, CH₃ on indole
3.4 s, -CH₂- (acetate)
3.7 s, -OCH₃
4.0 q, -CH₂- of ethyl group
6.6-7.2 m, Aromatic H
10.8 s, -NH
¹³C NMR 11 CH₃ on indole
14 CH₃ of ethyl group
29 -CH₂- (acetate)
55 -OCH₃
59 -CH₂- of ethyl group
99-152 Aromatic C
171 C=O (ester)

Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate in DMSO-d₆ nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For a related compound, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, crystallographic analysis confirmed the E conformation about the C=C double bond and revealed that the indole ring system is nearly planar. researchgate.net

In the crystal lattice, molecules are often linked by intermolecular interactions such as hydrogen bonds and π-π stacking. For instance, the crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate shows that molecules are linked via N—H⋯O hydrogen bonds, forming chains that are further interconnected by C—H⋯O and C—H⋯π interactions into a two-dimensional network. nih.gov Such data is invaluable for understanding solid-state packing and its influence on the physical properties of the material.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Substituted Indole

Parameter Value
Formula C₁₂H₁₁NO₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.6814 (7)
b (Å) 5.6106 (4)
c (Å) 16.5299 (11)
β (°) 108.713 (2)
V (ų) 1026.09 (12)
Z 4

Data for methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light corresponds to the vibrational frequencies of specific bonds. These techniques are excellent for identifying key structural features.

For an ethyl indole acetate derivative, the IR spectrum would prominently feature a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1730 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations for both aliphatic and aromatic protons, and C-O stretching of the ester group. nih.gov In N-H containing indoles, a distinct N-H stretching band appears above 3300 cm⁻¹. mdpi.comnih.gov The absence of this band in this compound would confirm the N-methylation. Computational methods are often used alongside experimental data to assign vibrational modes accurately. mdpi.com

Table 4: Representative IR Absorption Frequencies for an Indole Acetate Derivative

Wavenumber (cm⁻¹) Assignment
3322 N-H Stretch
2934 Aliphatic C-H Stretch
1722 C=O Ester Stretch
1616, 1598, 1522 Aromatic C=C Stretch
1257, 1215 C-O Stretch

Data for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. This compound is an achiral molecule and therefore does not exhibit a CD or ORD spectrum on its own.

However, these techniques would become highly relevant under specific circumstances. If the compound were to be used as a ligand to form a complex with a chiral metal center or a biomacromolecule like a protein or DNA, the resulting complex could become chiroptically active. The induced CD spectrum could then provide information about the binding mode and the conformation of the indole acetate within the chiral environment. Furthermore, if a chiral center were introduced into the molecule, for example by resolution of a racemic precursor or through asymmetric synthesis, CD and ORD would be essential tools for determining the enantiomeric excess (e.e.) and the absolute configuration of the enantiomers.

Hyphenated Analytical Techniques for Reaction Progress and Intermediate Detection

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. ijarnd.com Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for analyzing complex reaction mixtures, monitoring reaction progress, and detecting transient intermediates. researchgate.netresearchgate.net

LC-MS is ideal for monitoring the synthesis of indole derivatives, as it can separate the starting materials, intermediates, products, and byproducts in the reaction mixture, with the mass spectrometer providing mass information for each separated peak. researchgate.net This allows for real-time optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Tandem mass spectrometry (LC-MS/MS) can further provide structural information on the separated components through collision-induced dissociation, aiding in the identification of unknown intermediates or degradation products. researchgate.net These techniques are invaluable for developing efficient and clean synthetic routes to compounds like this compound.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing indole (B1671886) derivatives often rely on harsh reagents and organic solvents. openmedicinalchemistryjournal.com The future of chemical synthesis lies in the adoption of green chemistry principles to minimize environmental impact. researchgate.net Research into the synthesis of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate should prioritize the development of sustainable methodologies.

Future synthetic strategies could focus on:

Use of Benign Solvents: Replacing conventional solvents with environmentally friendly alternatives like water or ethanol (B145695) is a key goal. openmedicinalchemistryjournal.comrsc.org Reactions in aqueous media have been shown to be effective for synthesizing other indole derivatives. researchgate.net

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without a catalyst would be economically and environmentally advantageous. openmedicinalchemistryjournal.comsemanticscholar.org

Heterogeneous and Recyclable Catalysts: When catalysts are necessary, the focus should be on developing solid-supported or magnetic nanoparticle-based catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient in terms of atom economy and reducing waste. rsc.orgwisdomlib.org Designing an MCR for this compound would be a significant advancement.

Table 1: Comparison of Green Synthesis Strategies for Indole Derivatives

Green Chemistry ApproachDescriptionPotential Advantages for Synthesizing this compoundReferences
Aqueous Media SynthesisUtilizing water as the primary solvent.Reduced toxicity, cost, and environmental impact. openmedicinalchemistryjournal.comresearchgate.net
Ethanol as a "Green" SolventUsing bio-renewable ethanol as the reaction medium.Low toxicity, biodegradable, and derived from renewable resources. rsc.org
Magnetic Nanoparticle (MNP) CatalysisEmploying catalysts immobilized on magnetic nanoparticles.Facile catalyst recovery and reuse, minimizing catalyst waste. researchgate.net
Catalyst-Free SynthesisReactions that proceed without the need for a catalyst.Simplified purification, lower cost, and reduced metal contamination in the product. openmedicinalchemistryjournal.comsemanticscholar.org

Investigation of Novel Bioconjugation Strategies Involving the Ester Group

Bioconjugation, the process of linking molecules to biomolecules such as proteins or DNA, is a powerful tool in drug delivery and diagnostics. The ester functional group in this compound provides a handle for such modifications.

Future research in this area should explore:

Hydrolysis and Amide Bond Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, indole-3-acetic acid. orgsyn.org This carboxylic acid can then be activated, for example using carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. youtube.com This activated ester can readily react with primary amines on proteins to form stable amide bonds. youtube.comlumiprobe.com

Direct Aminolysis: Investigating conditions for the direct reaction of the ethyl ester with amines on biomolecules could provide a more direct route for conjugation, although this is generally less efficient than the activated ester approach.

Enzyme-Catalyzed Conjugation: The use of enzymes, such as lipases, to catalyze the formation of amide bonds between the ester and biomolecules in a highly specific manner represents a promising green bioconjugation strategy. eurjchem.com

Table 2: Potential Bioconjugation Reactions for this compound

StrategyReaction StepsKey FeaturesReferences
Activated Ester Chemistry1. Hydrolysis of ethyl ester to carboxylic acid. 2. Activation with EDC/NHS. 3. Reaction with amine-containing biomolecule.Well-established, efficient, forms stable amide bonds. youtube.comlumiprobe.comnih.gov
Enzymatic LigationDirect coupling of the ester or corresponding acid to a biomolecule using a specific enzyme.High specificity, mild reaction conditions, environmentally friendly. eurjchem.com

Exploration of Materials Science Applications of Indole-Based Scaffolds

The indole scaffold is a "privileged structure" not only in medicine but also in materials science due to its unique electronic and photophysical properties. mdpi.com These properties make indole derivatives interesting candidates for the development of novel functional materials.

Unexplored avenues include:

Polymer Chemistry: The indole ring of this compound could be incorporated into polymer backbones or as a pendant group. This could lead to the development of polymers with tailored optical, electronic, or thermal properties.

Organic Electronics: Indole derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. semanticscholar.org The specific substitution pattern of this compound could be tuned to optimize its performance in such applications.

Fluorescent Probes: The intrinsic fluorescence of the indole nucleus can be modulated by its substituents. nih.gov Future work could focus on developing fluorescent sensors based on this scaffold for the detection of specific analytes.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of the photophysical processes and reaction mechanisms of this compound is crucial for its application in materials science and photochemistry. Time-resolved spectroscopic techniques are powerful tools for these investigations. youtube.com

Future studies could employ:

Femtosecond Pump-Probe Spectroscopy: This technique can be used to study the ultrafast dynamics of excited states, providing insights into processes like internal conversion and intersystem crossing. youtube.com

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can track changes in the vibrational modes of the molecule after photoexcitation, offering detailed information about structural changes during a reaction. acs.org

Fluorescence Anisotropy: This method can reveal information about the orientation of the transition dipoles in the molecule, which is important for understanding the nature of its electronic transitions (e.g., ¹La and ¹Lb states). nih.gov High-resolution electronic spectroscopy in the gas phase can also help distinguish these states. capes.gov.br

Understanding these fundamental processes will enable the rational design of new indole-based materials with optimized properties. nih.gov

Application of Artificial Intelligence and Machine Learning in Predictive Synthesis and Biological Activity Modeling

Key applications include:

Predictive Synthesis: AI models can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of a target molecule, including catalyst, solvent, and temperature. digitellinc.com This could streamline the development of efficient and green synthetic routes to this compound and its derivatives.

Biological Activity Prediction: By analyzing the structure-activity relationships of known indole derivatives, ML models can predict the potential biological targets and activities of new compounds. mdpi.comacs.orgrsc.org This would allow for the virtual screening of libraries of derivatives of this compound to identify promising candidates for further experimental investigation.

Generative Models for Drug Discovery: Advanced AI techniques, such as generative adversarial networks (GANs) and reinforcement learning, can be used to design novel molecular structures with desired properties from scratch. nih.gov These methods could be employed to generate new indole-based compounds with optimized activity profiles based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(1-methyl-1H-indol-3-yl)acetate, and how are reaction conditions optimized?

  • Methodology :

  • Esterification : React 2-(1-methyl-1H-indol-3-yl)acetic acid with ethanol in the presence of concentrated sulfuric acid under reflux (8 h) .
  • Cycloaddition : Use ethyl (E)-3-(1-methyl-1H-indol-3-yl)acrylate with benzoquinone and Cu(OTf)₂ (10 mol%) at 0°C for 1.5 h, followed by purification via column chromatography (18% EtOAc/hexane, 78% yield) .
    • Optimization : Adjust catalyst loading (e.g., 10 mol% Cu(OTf)₂), solvent polarity, and temperature to minimize byproducts like bisindol acetates .

Q. How is the compound purified and characterized after synthesis?

  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) is standard. Neutralization with Na₂CO₃ after esterification aids in isolating the product via chloroform extraction .
  • Characterization :

  • NMR/IR : Confirm ester and indole functional groups.
  • X-ray crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group, as seen in related indole esters) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts like bisindol acetates during synthesis?

  • Mechanism : Rhodium-carbenoid intermediates may undergo C–H insertion at the C3 position of N-methylindole, followed by bromide elimination, leading to dimerization instead of cyclopropanation .
  • Mitigation : Use sterically hindered catalysts or lower reaction temperatures to suppress competing pathways .

Q. How do discrepancies in safety data (e.g., GHS classification) arise, and how should researchers address them?

  • Analysis : Contradictions exist between supplier-reported GHS classifications (based on NITE 2020 data) and regulatory disclaimers stating the compound’s exemption from GHS .
  • Resolution : Cross-reference Safety Data Sheets (SDS) with local regulations (e.g., UN Transport Guidelines, ACGIH TLVs) and conduct independent hazard assessments .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Challenges : Co-elution of structurally similar byproducts (e.g., bisindol acetates) during HPLC.
  • Solutions :

  • LC-MS/MS : Use high-resolution mass spectrometry to differentiate isomers.
  • Preparative TLC : Isolate impurities for individual NMR analysis .

Q. How is the compound utilized in synthesizing heterocyclic scaffolds (e.g., benzofurans, carbazoles)?

  • Applications :

  • Benzofurans : React with benzoquinone via Cu(OTf)₂-catalyzed [3+2] cycloaddition to form ethyl 5-hydroxy-2,3-dihydrobenzofuran-3-carboxylate derivatives .
  • Carbazoles : Employ transition-metal-catalyzed annulation to build polycyclic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.